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Compound of Interest

Compound Name: 2-Amino-3-chlorophenol

Cat. No.: B1288307 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Amino-3-chlorophenol, tailored for researchers, scientists, and professionals

in drug development. The document presents quantitative data in a structured format, details

relevant experimental protocols, and includes visualizations to illustrate key concepts and

workflows.

Core Physicochemical Properties
2-Amino-3-chlorophenol is a colorless to brown solid organic compound.[1][2] It is utilized in

the synthesis of pharmaceuticals and dyes.[1] The presence of amino, chloro, and hydroxyl

functional groups on the benzene ring dictates its chemical behavior and physical properties.

Quantitative Data Summary
The key physicochemical parameters for 2-Amino-3-chlorophenol are summarized in the

table below for easy reference and comparison.
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Property Value Source(s)

IUPAC Name 2-amino-3-chlorophenol [2][3]

CAS Number 56962-00-6 [1][2][3]

Molecular Formula C₆H₆ClNO [1][2][3][4]

Molecular Weight 143.57 g/mol [1][2][3]

Appearance Colorless solid / Brown powder [1][2]

Melting Point 122 °C [1]

Boiling Point 242.6 °C at 760 mmHg [1]

Density 1.406 g/cm³ [1]

Flash Point 100.5 °C [1]

Refractive Index 1.651 [1]

LogP (Octanol-Water Partition

Coefficient)
1.74 - 1.8 [1][3][4]

Polar Surface Area (PSA) 46.25 Å² [1]

Note: A specific experimental pKa value for 2-Amino-3-chlorophenol is not readily available in

the searched literature. However, for context, the parent compound 2-aminophenol has two

pKa values: 4.78 (for the amino group) and 9.97 (for the phenolic hydroxyl group).[5] The

presence of the electron-withdrawing chloro substituent is expected to decrease both pKa

values, making the amino group less basic and the hydroxyl group more acidic.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[6] Pure crystalline compounds

typically exhibit a sharp melting point range of 0.5-1.0°C.
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Methodology: Capillary Tube Method

Sample Preparation: A small amount of the dry, finely powdered 2-Amino-3-chlorophenol is
placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder.

The tube is then gently tapped on a hard surface to pack the sample into the closed end,

aiming for a sample height of 1-2 mm.[6][7][8]

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb.[6] This assembly is then placed in a melting point

apparatus (such as a Thiele tube or a modern digital instrument).

Heating and Observation: The apparatus is heated slowly, at a rate of about 2°C per minute,

especially when approaching the expected melting point.

Data Recording: Two temperatures are recorded: the temperature at which the first drop of

liquid appears (onset of melting) and the temperature at which the entire solid has turned

into a clear liquid (completion of melting). This range is the melting point of the sample.[8][9]

For accuracy, at least two determinations should be performed.

Solubility Determination
Solubility tests provide valuable information about the functional groups and molecular

structure of a compound.[10][11]

Methodology: Qualitative Solubility Testing

Initial Test in Water: Place approximately 25 mg of 2-Amino-3-chlorophenol into a small

test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each

addition.[10] Observe if the compound dissolves completely.

Acid-Base Solubility:

If the compound is insoluble in water, test its solubility in 5% aqueous HCl.[10][11][12] The

basic amino group should react with the acid to form a soluble salt.

Separately, test the solubility of a fresh sample in 5% aqueous NaOH and 5% aqueous

NaHCO₃.[10][11][12] The acidic phenolic hydroxyl group is expected to react with NaOH to
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form a soluble sodium salt. Its acidity will determine its reactivity with the weaker base,

NaHCO₃.

Solubility in Organic Solvents: Test the solubility in a non-polar organic solvent like diethyl

ether or hexane.[10][13] Given its polar functional groups, low solubility is expected.

Observation: Record the compound as "soluble" if it dissolves completely, or "insoluble" if it

does not.[13]

pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in

solution. Spectrometric and computational methods are commonly employed for its

determination.[14][15][16]

Methodology: UV-Vis Spectrometric Titration

Solution Preparation: Prepare a stock solution of 2-Amino-3-chlorophenol in a suitable

solvent mixture, such as acetonitrile-water, which enhances solubility and mimics biological

media.[15] Also prepare a series of buffer solutions of known pH.

Spectral Measurement: Record the UV-Vis absorption spectrum of the compound in

solutions of varying pH values, typically from pH 2.0 to 11.0.[15][17] The spectra of the acidic

(protonated) and basic (deprotonated) forms of the molecule will exhibit different absorption

maxima.

Data Analysis: The pKa is the pH at which the concentrations of the acidic and basic forms

are equal. This can be determined by observing the isosbestic point in the spectra or by

using specialized software (like STAR - Stability Constants by Absorbance Readings) to

analyze the absorbance data as a function of pH.[15][17]

Computational Approach: Alternatively, Density Functional Theory (DFT) calculations can be

used to compute the pKa.[14] This involves calculating the Gibbs free energy of the acid-

base equilibrium in both the gas phase and in a solvated state using a thermodynamic cycle.

[14][18]

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
http://chem.ws/dl-1014/exp12-organics.pdf
http://chem.ws/dl-1014/exp12-organics.pdf
https://www.mdpi.com/1420-3049/27/23/8590
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10376140/
https://www.benchchem.com/product/b1288307?utm_src=pdf-body
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://www.researchgate.net/publication/268508869_Spectrometric_Determination_of_pKa_Values_for_some_Phenolic_Compounds_in_Acetonitrile-Water_Mixtures
https://acta-arhiv.chem-soc.si/53/53-2-214.pdf
https://www.researchgate.net/publication/268508869_Spectrometric_Determination_of_pKa_Values_for_some_Phenolic_Compounds_in_Acetonitrile-Water_Mixtures
https://www.mdpi.com/1420-3049/27/23/8590
https://www.mdpi.com/1420-3049/27/23/8590
https://pmc.ncbi.nlm.nih.gov/articles/PMC3472159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams, created using the DOT language, illustrate key experimental and

logical workflows relevant to the study of 2-Amino-3-chlorophenol.

Workflow for Physicochemical Characterization

Start with Unknown
Organic Compound

Determine Melting Point Perform Solubility Tests

Acquire Spectral Data
(NMR, IR, MS)

Elucidate Structure

Determine pKa
(if acidic/basic)

Compound Identified

Click to download full resolution via product page

Caption: A logical workflow for the identification of an organic compound.
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Factors Influencing Phenolic pKa

Phenolic pKa

Electron-Withdrawing Groups
(e.g., -Cl, -NO2)
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Experimental Workflow for Solubility Testing

Start with Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1288307?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

